molecular formula C22H29N3O4S B2532361 N-(4-methylcyclohexyl)-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide CAS No. 688053-96-5

N-(4-methylcyclohexyl)-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide

Cat. No.: B2532361
CAS No.: 688053-96-5
M. Wt: 431.55
InChI Key: HXBMSSUXNVSBPO-UHFFFAOYSA-N
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Description

N-(4-methylcyclohexyl)-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a quinazolinone core, a dioxolo ring, and a sulfanylidene group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylcyclohexyl)-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide typically involves multiple steps, starting with the preparation of the quinazolinone core. This can be achieved through a series of condensation reactions involving appropriate amines and aldehydes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylcyclohexyl)-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure selectivity and efficiency .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazolinones, and various substituted derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of N-(4-methylcyclohexyl)-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide involves its interaction with molecular targets such as enzymes and receptors. The quinazolinone core can bind to active sites of enzymes, inhibiting their activity, while the dioxolo ring and sulfanylidene group can enhance binding affinity and specificity. The compound may also modulate signaling pathways by interacting with receptors on cell surfaces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methylcyclohexyl)-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the sulfanylidene group, in particular, distinguishes it from other similar compounds and contributes to its potential as a versatile research tool and therapeutic agent .

Properties

IUPAC Name

N-(4-methylcyclohexyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4S/c1-14-6-8-15(9-7-14)23-20(26)5-3-2-4-10-25-21(27)16-11-18-19(29-13-28-18)12-17(16)24-22(25)30/h11-12,14-15H,2-10,13H2,1H3,(H,23,26)(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBMSSUXNVSBPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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